2-hydroxy-4-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-benzaldehyde
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Overview
Description
2-hydroxy-4-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-benzaldehyde is a synthetic organic compound that features a benzaldehyde core substituted with a hydroxy group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Substitution on the Benzaldehyde Core: The triazole ring is then attached to the benzaldehyde core through a substitution reaction, often facilitated by a catalyst.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation: 2-hydroxy-4-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-benzoic acid.
Reduction: 2-hydroxy-4-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-benzyl alcohol.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Fluorescent Probe: Can be used as a fluorescent probe in biological imaging.
Medicine
Drug Development:
Antimicrobial Agent: Investigated for its antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-benzaldehyde depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. As a fluorescent probe, it may interact with specific biomolecules, resulting in a change in fluorescence that can be detected and measured.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-(4-methyl-2H-1,2,3-triazol-2-yl)-benzaldehyde: Similar structure but with a different substitution pattern on the triazole ring.
2-hydroxy-4-(4-ethyl-2H-1,2,3-triazol-2-yl)-benzaldehyde: Similar structure but with a different substitution pattern on the triazole ring.
2-hydroxy-4-(5-methyl-2H-1,2,3-triazol-2-yl)-benzaldehyde: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
The unique combination of the hydroxy group, benzaldehyde core, and the specific triazole substitution pattern gives 2-hydroxy-4-(4-ethyl-5-methyl-2H-1,2,3-triazol-2-yl)-benzaldehyde distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-ethyl-5-methyltriazol-2-yl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-11-8(2)13-15(14-11)10-5-4-9(7-16)12(17)6-10/h4-7,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMHRBMOAIGPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(N=C1C)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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